2,5-difluoro-N-(2,3,5,6-tetrafluorophenyl)benzenesulfonamide
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Overview
Description
2,5-difluoro-N-(2,3,5,6-tetrafluorophenyl)benzenesulfonamide is a fluorinated aromatic sulfonamide compound It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(2,3,5,6-tetrafluorophenyl)benzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 2,3,5,6-tetrafluoroaniline under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions may include refluxing the reactants in an organic solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-(2,3,5,6-tetrafluorophenyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,5-difluoro-N-(2,3,5,6-tetrafluorophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(2,3,5,6-tetrafluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The pathways involved may include inhibition of enzyme activity through competitive binding or allosteric modulation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,3,5,6-tetrafluorophenyl)acetamide
- 2,5-dichloro-N-(2,3,5,6-tetrafluorophenyl)benzamide
- 2,2-Difluoro-1-(2,3,5,6-tetrafluorophenyl)ethanone
Uniqueness
Compared to similar compounds, 2,5-difluoro-N-(2,3,5,6-tetrafluorophenyl)benzenesulfonamide is unique due to the presence of both difluoro and tetrafluorophenyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in scientific research and industry .
Properties
Molecular Formula |
C12H5F6NO2S |
---|---|
Molecular Weight |
341.23 g/mol |
IUPAC Name |
2,5-difluoro-N-(2,3,5,6-tetrafluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H5F6NO2S/c13-5-1-2-6(14)9(3-5)22(20,21)19-12-10(17)7(15)4-8(16)11(12)18/h1-4,19H |
InChI Key |
UCPQWIJRZIFRAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)NC2=C(C(=CC(=C2F)F)F)F)F |
Origin of Product |
United States |
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